
6-(Dipropylamino)pyridazin-3(2H)-one
描述
6-(Dipropylamino)pyridazin-3(2H)-one is a chemical compound with the molecular formula C10H17N3O . It is a derivative of pyridazin-3(2H)-one .
Synthesis Analysis
The synthesis of pyridazin-3(2H)-one derivatives, including this compound, has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . This strategy allows the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridazin-3(2H)-one ring with a dipropylamino group attached at the 6-position .Chemical Reactions Analysis
Pyridazin-3(2H)-one derivatives, including this compound, have been shown to undergo a variety of chemical reactions. These reactions allow for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .科学研究应用
6-DPA has been studied for its potential use in a variety of research applications. It has been found to possess anti-inflammatory, antioxidant, and antimicrobial properties, and has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, 6-DPA has been investigated for its potential to inhibit the growth of bacteria, fungi, and viruses, as well as its potential to inhibit the growth of tumor cells.
作用机制
The mechanism of action of 6-DPA is still being studied, but it is thought to involve several different pathways. It is believed to act on the body’s inflammatory response by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, it is believed to act on the body’s antioxidant defense system by scavenging free radicals and preventing oxidative damage. Finally, it is believed to act on the body’s immune system by stimulating the production of anti-inflammatory cytokines, such as IL-4 and IL-10.
Biochemical and Physiological Effects
6-DPA has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, scavenge free radicals, and stimulate the production of anti-inflammatory cytokines. Additionally, it has been found to inhibit the growth of bacteria, fungi, and viruses, as well as inhibit the growth of tumor cells. Finally, it has been found to possess anti-diabetic, anti-hypertensive, and anti-atherosclerotic properties.
实验室实验的优点和局限性
The use of 6-DPA in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is non-toxic and has been found to possess a variety of biochemical and physiological effects. However, there are also some limitations to its use in laboratory experiments. It has a relatively short half-life and is not as potent as some other compounds. Additionally, it is not as widely studied as some other compounds, so its effects are not as well-understood.
未来方向
There are several potential future directions for 6-DPA research. One potential direction is to further investigate its potential use in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. Additionally, further research could be conducted to better understand its mechanism of action and to identify new applications for its use. Finally, further research could be conducted to develop more efficient synthesis methods and to develop more potent derivatives of 6-DPA.
属性
IUPAC Name |
3-(dipropylamino)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-3-7-13(8-4-2)9-5-6-10(14)12-11-9/h5-6H,3-4,7-8H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRQYPWJCMSHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90829363 | |
| Record name | 6-(Dipropylamino)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90829363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88259-93-2 | |
| Record name | 6-(Dipropylamino)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90829363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B1430696.png)

![O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine](/img/structure/B1430698.png)
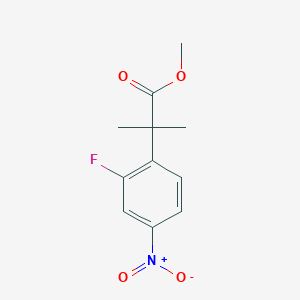
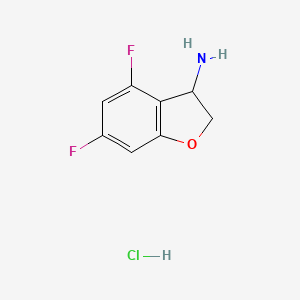
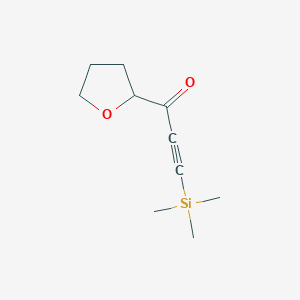
![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1430705.png)
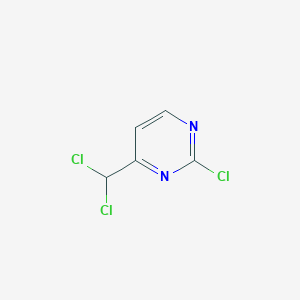
![3-(6-methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1430708.png)
![methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate](/img/structure/B1430710.png)
![3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride](/img/structure/B1430711.png)
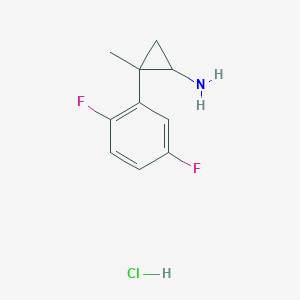
![ethyl 7a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,7aH-cyclopenta[b]pyridine-4a-carboxylate](/img/structure/B1430717.png)